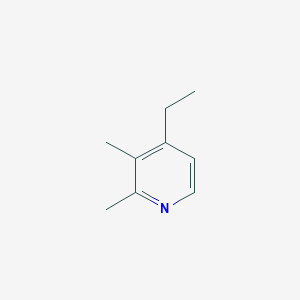![molecular formula C14H12O2 B13944457 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one CAS No. 56771-84-7](/img/structure/B13944457.png)
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclo framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a diene and a dienophile under controlled conditions leads to the formation of the desired bicyclic structure. Specific reaction conditions, such as temperature and solvent choice, can influence the yield and purity of the product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one involves its interaction with molecular targets through various pathways. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to changes in biological pathways, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one: Similar bicyclic structure but lacks the phenyl group.
9-Methyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one: Similar structure with a methyl group instead of a phenyl group
Uniqueness
The presence of the phenyl group in 9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one distinguishes it from other similar compounds. This phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it unique in its applications and properties .
Propiedades
Número CAS |
56771-84-7 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
9-phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one |
InChI |
InChI=1S/C14H12O2/c15-14-11-8-4-5-9-12(16-14)13(11)10-6-2-1-3-7-10/h1-9,11-13H |
Clave InChI |
PMNXZUFWNOCUNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3C=CC=CC2OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-[3-(2-Methyl-2H-1,3-benzodioxol-2-yl)propyl]oxan-2-ol](/img/structure/B13944391.png)





![1-[2-(Methylamino)-4-pyridinyl]ethanone](/img/structure/B13944424.png)

![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)


